Cas no 6595-45-5 (1-(1H-1,2,3-Triazol-4-yl)ethanone)

1-(1H-1,2,3-Triazol-4-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(1H-1,2,3-Triazol-4-yl)ethanone
- 1-(2H-1,2,3-Triazol-4-yl)ethanone
- 1-(2H-triazol-4-yl)ethanone
- acetyltriazole
- 4-acetyl-1,2,3-triazole
- 1-(1H-1,2,3-Triazol-5-yl)ethanone
- 1-(1H-triazol-4-yl)ethanone
- 4-Acetyl-2H-1,2,3-triazole
- 1-(2H-1,2,3-Ttriazol-4-yl)ethanone
- 1-(2H-1,2,3-triazol-4-yl)-1-ethanone
- Ethanone, 1-(1H-1,2,3-triazol-4-yl)-
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- インチ: 1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7)
- InChIKey: MEGPCWYKTKUKEG-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=NNN=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 104
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 58.6
1-(1H-1,2,3-Triazol-4-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449037894-10g |
1-(2H-1,2,3-Triazol-4-yl)ethanone |
6595-45-5 | 95% | 10g |
$4180.80 | 2023-09-01 | |
Alichem | A449037894-5g |
1-(2H-1,2,3-Triazol-4-yl)ethanone |
6595-45-5 | 95% | 5g |
$2733.60 | 2023-09-01 | |
Alichem | A449037894-25g |
1-(2H-1,2,3-Triazol-4-yl)ethanone |
6595-45-5 | 95% | 25g |
$6566.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740137-5g |
1-(2h-1,2,3-Triazol-4-yl)ethan-1-one |
6595-45-5 | 98% | 5g |
¥33986.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740137-100mg |
1-(2h-1,2,3-Triazol-4-yl)ethan-1-one |
6595-45-5 | 98% | 100mg |
¥1209.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740137-1g |
1-(2h-1,2,3-Triazol-4-yl)ethan-1-one |
6595-45-5 | 98% | 1g |
¥7889.00 | 2024-05-04 |
1-(1H-1,2,3-Triazol-4-yl)ethanone 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
1-(1H-1,2,3-Triazol-4-yl)ethanoneに関する追加情報
1-(1H-1,2,3-Triazol-4-yl)ethanone (CAS No. 6595-45-5): A Versatile Building Block in Modern Chemistry
1-(1H-1,2,3-Triazol-4-yl)ethanone (CAS No. 6595-45-5) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research, material science, and synthetic chemistry. This triazole-containing ketone serves as a crucial intermediate for the development of various bioactive molecules and functional materials. With the increasing demand for click chemistry reagents and heterocyclic building blocks, this compound has emerged as a key player in modern chemical synthesis.
The molecular structure of 1-(1H-1,2,3-triazol-4-yl)ethanone combines the reactivity of a ketone functional group with the unique properties of the 1,2,3-triazole ring, making it particularly useful in medicinal chemistry applications. Recent studies highlight its role in developing antiviral compounds, especially in the context of emerging infectious diseases, which has become a major focus area for researchers worldwide. The compound's ability to participate in hydrogen bonding interactions and its moderate lipophilicity contribute to its pharmacological relevance.
From a synthetic perspective, 1-(1H-1,2,3-Triazol-4-yl)ethanone offers multiple reactive sites for further functionalization. Chemists frequently utilize this compound in multicomponent reactions and catalytic transformations to create complex molecular architectures. The growing interest in sustainable chemistry has also led to investigations into greener synthetic routes for this compound, aligning with the pharmaceutical industry's push toward more environmentally friendly processes.
In material science applications, derivatives of 1-(1H-1,2,3-triazol-4-yl)ethanone have shown promise in the development of advanced polymers and coordination compounds. The triazole moiety's ability to coordinate with metal ions makes it valuable for creating functional materials with tailored properties. Researchers are particularly interested in its potential for energy storage applications and catalysis, areas that are currently receiving substantial investment in both academic and industrial settings.
The commercial availability of 1-(1H-1,2,3-Triazol-4-yl)ethanone (CAS 6595-45-5) has improved significantly in recent years, reflecting its growing importance in chemical research. Suppliers typically offer this compound with high purity levels (>98%) to meet the stringent requirements of pharmaceutical development. Current market trends indicate increasing demand for such specialty chemicals, driven by the expansion of drug discovery programs and material science research.
Analytical characterization of 1-(1H-1,2,3-triazol-4-yl)ethanone typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's identity and purity, which are critical parameters for research applications. The compound's stability under various conditions has been well-documented, making it reliable for storage and handling in laboratory settings.
Recent patent literature reveals numerous applications of 1-(1H-1,2,3-Triazol-4-yl)ethanone derivatives in drug discovery, particularly in areas such as kinase inhibition and antimicrobial development. The compound's scaffold appears in several clinical candidates, highlighting its significance in modern pharmaceutical innovation. This aligns with current industry focus on developing novel therapeutic agents for challenging disease targets.
From a regulatory perspective, 1-(1H-1,2,3-triazol-4-yl)ethanone is generally regarded as safe for research purposes when handled according to standard laboratory protocols. Its classification falls within typical laboratory chemicals rather than restricted substances, making it accessible to researchers worldwide. Proper chemical safety measures should always be observed when working with this or any other chemical compound.
The future outlook for 1-(1H-1,2,3-Triazol-4-yl)ethanone (CAS 6595-45-5) appears promising, with ongoing research exploring new applications in bioconjugation chemistry and materials engineering. As the chemical industry continues to emphasize molecular diversity and functional complexity, this compound is well-positioned to maintain its importance as a versatile building block for years to come.
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